3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}benzene-1,2-diol
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Description
The compound appears to contain a trifluoromethyl group and a morpholinyl group attached to a benzene-1,2-diol structure . The trifluoromethyl group is a functional group with the formula -CF3 . The morpholinyl group refers to the structure of morpholine, a common heterocyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl and morpholinyl groups. These groups can significantly influence the molecule’s shape, polarity, and reactivity .Chemical Reactions Analysis
The trifluoromethyl group is known to significantly influence the chemical reactivity of compounds . It’s highly electronegative and can make the compound more acidic .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can increase the acidity of the compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2,3-dihydroxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c13-12(14,15)9-6-16(4-5-20-9)11(19)7-2-1-3-8(17)10(7)18/h1-3,9,17-18H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRRWCSZBMQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C(=CC=C2)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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